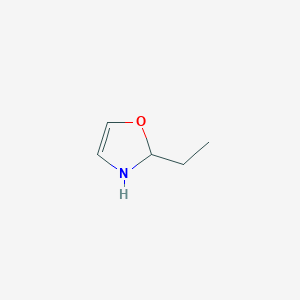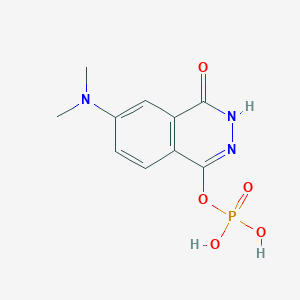
6-(Dimethylamino)-4-oxo-3,4-dihydrophthalazin-1-yl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Dimethylamino)-4-oxo-3,4-dihydrophthalazin-1-yl dihydrogen phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylamino group, an oxo group, and a dihydrophthalazinyl phosphate group. Its chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-4-oxo-3,4-dihydrophthalazin-1-yl dihydrogen phosphate typically involves multiple steps. One common method includes the reaction of dimethylamine with a suitable phthalazinone derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful addition of reagents, continuous monitoring of reaction conditions, and purification steps to isolate the final product. Techniques such as crystallization, filtration, and chromatography are commonly employed to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(Dimethylamino)-4-oxo-3,4-dihydrophthalazin-1-yl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo derivatives, while reduction can produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
6-(Dimethylamino)-4-oxo-3,4-dihydrophthalazin-1-yl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a diagnostic tool.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 6-(Dimethylamino)-4-oxo-3,4-dihydrophthalazin-1-yl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
6-(Dimethylamino)-4-oxo-3,4-dihydrophthalazin-1-yl dihydrogen phosphate: shares similarities with other phthalazinone derivatives and phosphate compounds.
Psilocybin: Another compound with a similar phosphate group, known for its psychoactive properties.
N,N-Dimethylethanolamine phosphate: A related compound with similar structural features.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
167545-04-2 |
|---|---|
Fórmula molecular |
C10H12N3O5P |
Peso molecular |
285.19 g/mol |
Nombre IUPAC |
[6-(dimethylamino)-4-oxo-3H-phthalazin-1-yl] dihydrogen phosphate |
InChI |
InChI=1S/C10H12N3O5P/c1-13(2)6-3-4-7-8(5-6)9(14)11-12-10(7)18-19(15,16)17/h3-5H,1-2H3,(H,11,14)(H2,15,16,17) |
Clave InChI |
LXAMYDIKDPXGBL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C(=NNC2=O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


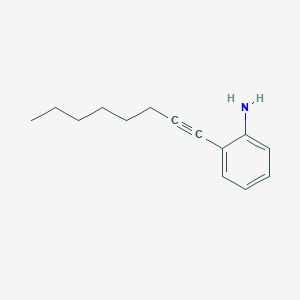

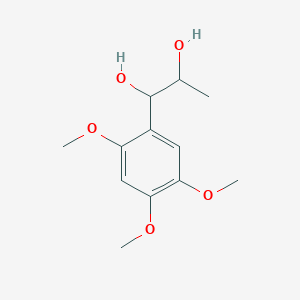
![Benzyl 4-[(3-phenylprop-2-en-1-yl)oxy]benzoate](/img/structure/B12549494.png)
![2-[(2-Hydroxypentadecyl)sulfanyl]benzoic acid](/img/structure/B12549495.png)

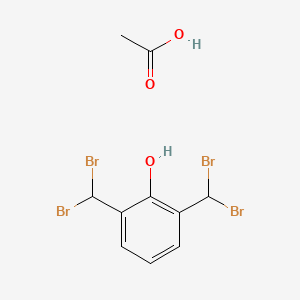

![Ethanone, 1-[2-[(2-methylphenoxy)methyl]phenyl]-2-(methylsulfinyl)-](/img/structure/B12549512.png)
![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(3-methylphenyl)aniline]](/img/structure/B12549513.png)
![1,4-Bis[(2-ethylhexyl)oxy]-2,5-diiodobenzene](/img/structure/B12549519.png)
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-](/img/structure/B12549534.png)
